molecular formula C19H18N4O B11137907 N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide

Cat. No.: B11137907
M. Wt: 318.4 g/mol
InChI Key: LAPSKQKDASEWCA-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic molecule with a complex structure It combines an indole moiety, an ethyl linker, and a benzimidazole ring

    Structure: The compound consists of an indole group (1H-indol-3-yl) linked to a 1,3-benzimidazole ring via an ethyl spacer. The methyl group is attached to the benzimidazole nitrogen.

!Compound X

Preparation Methods

The synthesis of Compound X involves coupling tryptamine (a biogenic amine) with naproxen (a nonsteroidal anti-inflammatory drug). The reaction proceeds via amide bond formation. The synthetic route includes the following steps:

    Reaction: Tryptamine reacts with naproxen.

    Conditions: The reaction is typically carried out using DCC (N,N’-dicyclohexylcarbodiimide) as a coupling agent.

    Yield: Compound X is obtained in high yield.

Chemical Reactions Analysis

Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like KMnO4 or PCC can convert the indole moiety to its corresponding oxindole.

    Reduction: Reducing agents (e.g., LiAlH4) can reduce the carbonyl group to an alcohol.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.

Major products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: Its anti-inflammatory properties make it relevant for treating pain, arthritis, and fever.

    COVID-19: Ongoing trials explore its potential antiviral activity and anti-inflammatory effects in COVID-19 patients.

Mechanism of Action

Compound X inhibits both COX-1 and COX-2 enzymes by blocking arachidonate binding. This leads to analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its hybrid structure, combining tryptamine and naproxen. Similar compounds include other NSAIDs and indole-based derivatives.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C19H18N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,24)(H,22,23)

InChI Key

LAPSKQKDASEWCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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